molecular formula C12H12N4O3 B213811 N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B213811
M. Wt: 260.25 g/mol
InChI Key: RUIFSNLJFQVWPT-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as BZNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZNA belongs to the class of pyrazole derivatives and is synthesized using a specific method that involves the reaction of benzyl bromide with 4-nitro-1H-pyrazole in the presence of sodium hydride.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been shown to decrease the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Additionally, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide also exhibits good stability under normal laboratory conditions. However, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has some limitations as well. It has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has not yet been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could investigate the potential of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide and its potential side effects. Overall, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has significant potential as a therapeutic agent, and further research is needed to fully understand its pharmacological properties.

Synthesis Methods

The synthesis of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of benzyl bromide with 4-nitro-1H-pyrazole in the presence of sodium hydride. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography. The yield of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is typically around 70-80%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been investigated for its anticancer activity, and it has been found to inhibit the growth of various cancer cell lines. Additionally, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to possess antimicrobial activity against various bacterial and fungal strains.

properties

Product Name

N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-benzyl-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H12N4O3/c17-12(13-6-10-4-2-1-3-5-10)9-15-8-11(7-14-15)16(18)19/h1-5,7-8H,6,9H2,(H,13,17)

InChI Key

RUIFSNLJFQVWPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-]

solubility

35.4 [ug/mL]

Origin of Product

United States

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